molecular formula C11H10BrF3OS B14058792 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14058792
M. Wt: 327.16 g/mol
InChI Key: QJXVEXCPUMVRDL-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804137-24-3) is a brominated aromatic ketone with the molecular formula C₁₁H₁₀BrF₃OS and a molar mass of 327.16 g/mol . Its structure features a propan-2-one moiety attached to a phenyl ring substituted with a bromomethyl (-CH₂Br) group at the 4-position and a trifluoromethylthio (-SCF₃) group at the 3-position. Key physicochemical properties include a predicted density of 1.54 g/cm³ and boiling point of 281.0°C, indicating moderate volatility and high stability .

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-9(6-12)10(5-8)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

QJXVEXCPUMVRDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CBr)SC(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The ketone group can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share core structural features (aromatic rings, bromomethyl, or ketone groups) but differ in substituent positions and functional groups, leading to distinct properties (Table 1).

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Applications/Reactivity
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₁₀BrF₃OS 327.16 4-Bromomethyl, 3-SCF₃ 281.0 Pharmaceutical intermediates
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 313.18 2-Bromo, 4-methyl, α,β-unsaturated ketone N/A Crystal engineering, chalcone synthesis
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 3-CF₃ N/A Fenfluramine precursor
2-[3-(Bromomethyl)phenyl]thiophene C₁₁H₉BrS 253.16 3-Bromomethyl, thiophene N/A Material science, ligand synthesis
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₂H₁₀Br₂F₃NO 403.02 3-Bromo, 4-bromomethyl, pyrrolidinone N/A Heterocyclic drug development

Detailed Analysis

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Structural Differences : Features an α,β-unsaturated ketone (chalcone backbone) with a bromine at the 2-position and a methyl group at the 4-position on the phenyl ring .
  • Reactivity: The conjugated enone system facilitates Michael additions and cycloadditions, unlike the saturated propan-2-one in the target compound. Bromination occurs at the α-position of the ketone due to conjugation stabilization .
  • Applications : Primarily used in crystallographic studies and as a precursor for dibrominated chalcones .
1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Substituent Effects : The 3-CF₃ group (vs. 3-SCF₃ in the target compound) is a stronger electron-withdrawing group, increasing the ketone’s electrophilicity. This enhances its reactivity in reductive amination, as seen in fenfluramine synthesis .
  • Pharmacological Relevance : The absence of a bromomethyl group limits its utility in alkylation reactions but simplifies purification processes .
2-[3-(Bromomethyl)phenyl]thiophene
  • Functional Group Impact : Replacing the propan-2-one with a thiophene ring shifts applications toward material science (e.g., conductive polymers) rather than pharmaceuticals. The bromomethyl group retains utility in cross-coupling reactions .
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Structural Complexity: The pyrrolidinone ring introduces rigidity and hydrogen-bonding capacity, favoring interactions in biological targets. Dual bromine substituents enable sequential functionalization, contrasting with the single bromomethyl group in the target compound .

Key Trends and Implications

Electron-Withdrawing Groups :

  • Trifluoromethylthio (-SCF₃) : Provides greater lipophilicity and metabolic stability compared to -CF₃ .
  • Bromomethyl (-CH₂Br) : Offers superior leaving-group ability over simple halogens (e.g., Br at aromatic positions), enabling efficient alkylation in drug synthesis .

Core Structure Influence: Propan-2-one: Enhances planarity and conjugation in the target compound, whereas pyrrolidinone or thiophene rings introduce steric or electronic diversity .

Synthetic Utility :

  • The target compound’s bromomethyl group allows for versatile derivatization (e.g., coupling with nucleophiles), while chalcone derivatives prioritize cyclization reactions .

Biological Activity

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound notable for its unique structural features, including a bromomethyl group, a trifluoromethylthio group, and a ketone functional group. These characteristics contribute to its significant biological activity and potential applications in medicinal chemistry and biochemical research.

  • Molecular Formula : C11_{11}H10_{10}BrF3_3OS
  • Molecular Weight : 327.16 g/mol
  • CAS Number : 1804137-24-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This reactivity makes it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and cellular processes. The trifluoromethylthio group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Biological Activity Overview

Research has demonstrated that 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be critical in therapeutic applications.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain pathogens.
  • Cellular Interaction : Its ability to penetrate cell membranes allows it to interact with intracellular targets, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies
    • A study conducted on the inhibition of cytochrome P450 enzymes demonstrated that the compound effectively reduced enzyme activity in vitro, indicating its potential as a lead compound for drug development targeting metabolic pathways .
  • Antimicrobial Testing
    • In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antimicrobial activity, suggesting further exploration for therapeutic applications .
  • Cellular Mechanism Exploration
    • Research investigating the cellular uptake of the compound revealed that its lipophilicity allowed for effective membrane penetration, leading to alterations in cellular signaling pathways related to apoptosis and cell proliferation .

Comparison with Similar Compounds

The unique structure of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one sets it apart from structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameStructural FeaturesBiological Activity
1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-oneChloromethyl instead of bromomethylLess reactive; lower enzyme inhibition potential
1-Bromo-3-(2-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-oneAdditional bromine substituentIncreased reactivity; potential for broader biological applications

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